molecular formula C8H8ClN5O2S B2674028 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea CAS No. 204188-36-3

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea

Cat. No.: B2674028
CAS No.: 204188-36-3
M. Wt: 273.7
InChI Key: RGNQRJOCGKIULI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiourea backbone with a 4-chlorophenyl group and an imino(nitroamino)methyl substituent, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps like:

    Purification: Crystallization or recrystallization to obtain pure product

    Drying: Removal of solvent and moisture to achieve the desired compound

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, reduced thiourea derivatives

    Substitution Products: Substituted chlorophenyl derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential use in drug development due to its unique structural features

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[imino(methyl)]-thiourea
  • 1-(4-Chlorophenyl)-3-[imino(ethyl)]-thiourea
  • 1-(4-Chlorophenyl)-3-[imino(phenyl)]-thiourea

Uniqueness

1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea stands out due to its imino(nitroamino)methyl substituent, which imparts unique electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs.

Biological Activity

The compound 1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea is a thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and safety profiles.

Chemical Structure and Properties

This compound belongs to the class of thioureas, characterized by the presence of a thiocarbonyl group (C=S) and an amino group. The presence of the 4-chlorophenyl and nitroamino substituents suggests potential for significant biological interactions.

Molecular Formula

  • Molecular Formula : C₇H₈ClN₃O₂S
  • Molecular Weight : 219.68 g/mol

Anticancer Activity

Numerous studies have reported on the anticancer properties of thiourea derivatives, including the compound . Research indicates that thioureas can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-7Not specifiedInduction of apoptosis
4eMCF-75.36Apoptosis induction through mitochondrial pathway
4iMCF-72.32Targeting sarcoma cells via selective binding

The compound's effectiveness was evaluated against various cancer cell lines, revealing promising cytotoxic effects attributed to its ability to induce apoptotic pathways .

Antiviral Activity

Thiourea derivatives have also been studied for their antiviral properties. In particular, they have shown activity against viruses such as Murine norovirus and Chikungunya. However, specific data on the antiviral efficacy of This compound remains limited.

Table 2: Antiviral Activity of Thiourea Derivatives

CompoundVirus TypeEC50 (µM)Observations
Various ThioureasMurine Norovirus>0.3Limited activity at subtoxic concentrations
Various ThioureasChikungunya VirusNot specifiedPotential antiviral properties observed

Anti-inflammatory Activity

Thioureas have been noted for their anti-inflammatory effects as well. Studies indicate that certain derivatives can modulate inflammatory responses in vivo, demonstrating reduced pain and inflammation without significant ulcerogenic effects .

Table 3: Anti-inflammatory Effects

CompoundModel SystemDose (mg/kg)Results
1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thioureaRat model for nociception15-45Significant reduction in inflammation

The mechanisms underlying the biological activities of thioureas often involve:

  • Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antiviral Mechanisms : Potential interference with viral replication processes has been hypothesized but requires further elucidation.
  • Anti-inflammatory Pathways : Modulation of cytokine release and inhibition of inflammatory mediators are common mechanisms observed in anti-inflammatory studies.

Safety Profile and Toxicity

While thioureas exhibit promising biological activity, safety concerns must be addressed. The compound This compound has been classified with significant toxicity potential, indicating risks associated with oral ingestion or dermal contact .

Table 4: Toxicity Profile

EndpointResult
Acute ToxicityFatal if swallowed
Dermal ToxicityFatal on contact

Properties

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQRJOCGKIULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=S)/N=C(\N)/N[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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